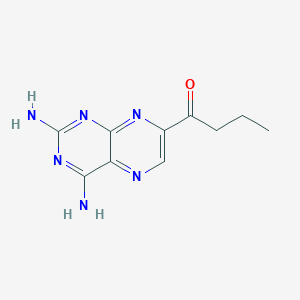

1-(2,4-Diaminopteridin-7-yl)butan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-Diaminopteridin-7-yl)butan-1-one is a synthetic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its molecular formula C10H12N6O and a molecular weight of 232.24 g/mol.

Méthodes De Préparation

The synthesis of 1-(2,4-Diaminopteridin-7-yl)butan-1-one typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the pteridine ring, followed by the introduction of the butanone moiety. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for optimizing the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety.

Analyse Des Réactions Chimiques

1-(2,4-Diaminopteridin-7-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino groups on the pteridine ring are replaced by other functional groups.

Common Reagents and Conditions: The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products: The major products formed depend on the type of reaction and the reagents used.

Applications De Recherche Scientifique

1-(2,4-Diaminopteridin-7-yl)butan-1-one has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.

Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological assays.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an antimicrobial or anticancer agent.

Industry: It is utilized in the development of new materials and as a component in various industrial processes.

Mécanisme D'action

The mechanism of action of 1-(2,4-Diaminopteridin-7-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact pathways and molecular targets are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

1-(2,4-Diaminopteridin-7-yl)butan-1-one can be compared with other pteridine derivatives:

Similar Compounds: Examples include 2,4-diaminopteridine, 7-methylpteridine, and 6-hydroxypteridine.

Uniqueness: The presence of the butanone moiety in this compound distinguishes it from other pteridine derivatives, potentially offering unique chemical properties and biological activities.

Activité Biologique

1-(2,4-Diaminopteridin-7-yl)butan-1-one is a derivative of 2,4-diaminopteridine, a compound known for its biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, highlighting its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pteridine core followed by alkylation. The synthetic routes often utilize various reagents to achieve the desired structural modifications. For example, derivatives of 2,4-diaminopteridine have been synthesized in moderate to good yields through established methodologies involving nucleophilic substitutions and cyclization reactions .

Pharmacological Properties

The biological activity of this compound can be assessed through various pharmacological tests:

- Inhibitory Activity : Compounds related to 2,4-diaminopteridine exhibit significant inhibitory effects on inducible nitric oxide synthase (iNOS). For instance, certain derivatives have shown IC50 values comparable to methotrexate (MTX), indicating potential use in inflammatory conditions .

- Cytotoxicity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies on related diamino compounds indicate that they disrupt cell cycles and induce apoptosis through oxidative stress mechanisms .

The mechanism by which this compound exerts its effects is multifaceted:

- Oxidative Stress Induction : The compound may promote oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular apoptosis. This has been observed in studies where related compounds inhibited polyamine biosynthesis and disrupted redox balance in cells .

- Cell Cycle Disruption : Research indicates that treatment with these compounds results in increased expression of p53 and activation of ataxia-telangiectasia mutated (ATM) protein, leading to cell cycle arrest and apoptosis .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Septic Shock Model : In vivo studies using septic shock models demonstrated that certain derivatives could increase blood pressure and provide protective effects against immunological liver injury. This suggests a potential application in treating septic conditions .

- Cancer Treatment : Investigations into the cytotoxic effects on colon carcinoma cells revealed that related compounds could reduce cell viability significantly. The IC50 value for one such analogue was reported at approximately 0.3 mM after 24 hours of exposure .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

1-(2,4-diaminopteridin-7-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O/c1-2-3-6(17)5-4-13-7-8(11)15-10(12)16-9(7)14-5/h4H,2-3H2,1H3,(H4,11,12,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZILDUTGNKQKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CN=C2C(=NC(=NC2=N1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649906 |

Source

|

| Record name | 1-(2,4-Diaminopteridin-7-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107260-56-0 |

Source

|

| Record name | 1-(2,4-Diaminopteridin-7-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.